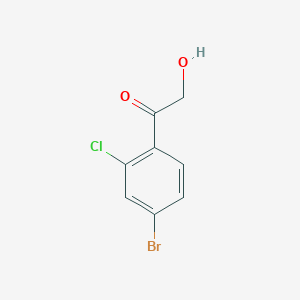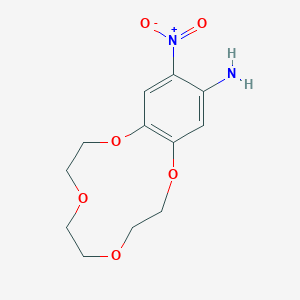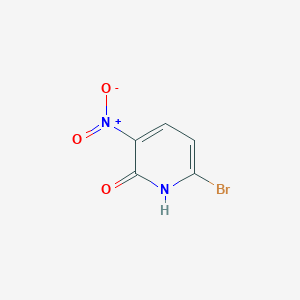![molecular formula C18H24O3 B11718408 (1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)
(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-ジヒドロキシ-11a-メチル-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-シクロペンタ[a]フェナントレン-7-オンは、ユニークな構造を持つ複雑な有機分子です。この化合物は、様々な生物活性と科学の様々な分野における用途で知られている、シクロペンタ[a]フェナントレン誘導体のクラスに属します。
準備方法
合成経路と反応条件
(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-ジヒドロキシ-11a-メチル-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-シクロペンタ[a]フェナントレン-7-オンの合成は、通常、環化、ヒドロキシル化、メチル化反応を含む複数のステップを伴います。温度、圧力、触媒などの特定の反応条件は、最終生成物の目的とする収率と純度に応じて異なる場合があります。
工業的生産方法
工業的な設定では、この化合物の生産は、高効率と品質を確保するために、大規模な化学反応器と高度な精製技術を必要とする場合があります。自動化システムと連続フロープロセスの使用により、合成のスケーラビリティと再現性をさらに向上させることができます。
化学反応の分析
反応の種類
この化合物は、次のような様々な化学反応を受けることができます。
酸化: ヒドロキシル基は、ケトンまたはカルボン酸を形成するために酸化される可能性があります。
還元: カルボニル基は、アルコールを形成するために還元される可能性があります。
置換: 水素原子は、ハロゲンやアルキル基などの他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などのハロゲン化剤が含まれます。溶媒の選択や温度などの反応条件は、目的の変換を効率的に達成するために最適化されています。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件に依存します。例えば、ヒドロキシル基の酸化はジケトンを生じさせる可能性があり、カルボニル基の還元はジオールを生じさせる可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい反応経路の探求と新規合成方法の開発を可能にします。
生物学
生物学的研究では、この化合物は、生物活性分子の可能性について研究されてきました。酵素や受容体などの様々な生物学的標的との相互作用は、生化学的プロセスを理解し、新しい治療薬を開発するための貴重なツールとなります。
医学
医学において、この化合物は、特定の疾患の治療において有望な結果を示しています。特定の分子経路を調節する能力は、特に癌と炎症の分野における薬物開発のための潜在的な候補となります。
工業
工業的な用途では、この化合物は、特殊化学薬品や材料の生産に使用されています。安定性と反応性などのユニークな特性により、様々な製造プロセスに適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, make it a valuable tool for understanding biochemical processes and developing new therapeutic agents.
Medicine
In medicine, this compound has shown promise in the treatment of certain diseases. Its ability to modulate specific molecular pathways makes it a potential candidate for drug development, particularly in the areas of cancer and inflammation.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties, such as stability and reactivity, make it suitable for use in various manufacturing processes.
作用機序
(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-ジヒドロキシ-11a-メチル-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-シクロペンタ[a]フェナントレン-7-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。これらの相互作用は、様々な生化学的経路の調節につながり、この化合物の観察された生物学的効果をもたらします。関与する正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似化合物の比較
類似化合物
類似化合物には、次のような他のシクロペンタ[a]フェナントレン誘導体があります。
- (1S,3aS,3bS,9aR,9bS,11aS)-1,9a-ジヒドロキシ-11a-メチル-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-シクロペンタ[a]フェナントレン-7-オン
- 2-フルオロデスクロロケタミン
独自性
(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-ジヒドロキシ-11a-メチル-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-シクロペンタ[a]フェナントレン-7-オンの独自性は、ヒドロキシル基やメチル基の存在など、特定の構造的特徴にあります。これらは、明確な化学的および生物学的特性を付与します。これらの特徴は、様々な科学的および工業的な用途において、貴重な化合物となります。
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives, such as:
- (1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- 2-Fluorodeschloroketamine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of hydroxyl and methyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C18H24O3 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17S)-10,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h6,9-10,13-16,20-21H,2-5,7-8H2,1H3/t13-,14-,15-,16-,17-,18-/m0/s1 |
InChIキー |
UIKDFTLKOKNUJP-QQCJEOGWSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@@]34O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)










